molecular formula C9H17NO B067051 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine CAS No. 180605-23-6

2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine

Cat. No. B067051
CAS RN: 180605-23-6
M. Wt: 155.24 g/mol
InChI Key: ZCTBWIVIEQLVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine, also known as CPED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research.

Mechanism of Action

2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine acts as a selective inhibitor of VMAT2 by binding to its active site and preventing the transport of neurotransmitters into synaptic vesicles. This leads to a decrease in the release of neurotransmitters and a decrease in their availability for binding to postsynaptic receptors.
Biochemical and Physiological Effects:
2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine has been shown to have a number of biochemical and physiological effects, including a decrease in dopamine release, a decrease in locomotor activity, and an increase in anxiety-like behavior. These effects are consistent with the known functions of VMAT2 and suggest that 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine is a specific and selective inhibitor of this transporter.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine is its selectivity and specificity for VMAT2, which makes it a useful tool for studying the role of this transporter in neurotransmitter release and regulation. 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
One of the limitations of 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine is its potential toxicity, which may limit its use in certain experiments or applications. 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine also has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are many potential future directions for research involving 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine, including the development of novel VMAT2 inhibitors based on the 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine scaffold, the use of 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine as a tool for studying the interactions between VMAT2 and other proteins involved in neurotransmitter release and regulation, and the use of 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine as a tool for studying the mechanisms of action of other drugs that target VMAT2. Other potential future directions include the development of new methods for synthesizing and purifying 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine, the optimization of 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine for use in vivo, and the exploration of other potential applications for 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine in areas such as chemical biology and drug discovery.

Synthesis Methods

2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine can be synthesized through a multistep process involving the reaction of cyclopentadiene with ethyl chloroacetate, followed by the reaction of the resulting product with N,N-dimethylethanolamine. The final product is obtained through a series of purification steps.

Scientific Research Applications

2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine has been found to have potential applications in various areas of research, including neuroscience, drug discovery, and chemical biology. In neuroscience, 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine has been shown to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is involved in the transport of neurotransmitters such as dopamine, norepinephrine, and serotonin. This makes 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine a useful tool for studying the role of VMAT2 in neurotransmitter release and regulation.
In drug discovery, 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine has been used as a scaffold for the development of novel VMAT2 inhibitors, which have potential applications in the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia. 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine has also been used as a tool for studying the mechanisms of action of other drugs that target VMAT2.
In chemical biology, 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine has been used as a probe for studying the structure and function of VMAT2 and other related transporters. 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine has also been used as a tool for studying the interactions between VMAT2 and other proteins involved in neurotransmitter release and regulation.

properties

CAS RN

180605-23-6

Product Name

2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine

InChI

InChI=1S/C9H17NO/c1-10(2)7-8-11-9-5-3-4-6-9/h5H,3-4,6-8H2,1-2H3

InChI Key

ZCTBWIVIEQLVMN-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CCCC1

Canonical SMILES

CN(C)CCOC1=CCCC1

synonyms

Ethanamine, 2-(1-cyclopenten-1-yloxy)-N,N-dimethyl- (9CI)

Origin of Product

United States

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